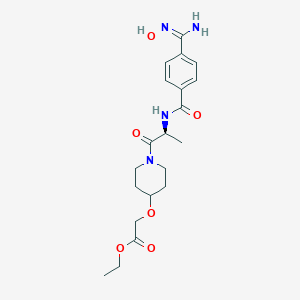

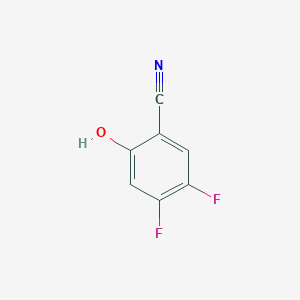

4,5-Difluoro-2-hydroxybenzonitrile

Vue d'ensemble

Description

Synthesis Analysis

- The synthesis of difluorobenzonitriles involves polycondensation processes. For instance, silylated 1,1,1-tris(4-hydroxyphenyl)ethane was polycondensed with difluorobenzonitriles under specific conditions (Kricheldorf et al., 2005).

- Another approach involved aromatic nucleophilic substitution reactions to synthesize fluorinated poly(ether nitrile)s derived from pentafluorobenzonitrile (Kimura et al., 2001).

Molecular Structure Analysis

- The molecular structure of difluorobenzonitriles can be analyzed using Fourier Transform Microwave (FTMW) spectroscopy, as demonstrated in studies of various fluorinated benzonitriles (Kamaee et al., 2015).

Chemical Reactions and Properties

- Difluorobenzonitriles exhibit specific chemical reactions, such as condensation with phenoxides and cyclization in trifluoromethanesulfonic acid (Colquhoun et al., 2001).

- Reactions with nitrogen dioxide, producing various nitriles and cyclohexenones, have been observed in substituted hydroxybenzonitriles (Gordon et al., 1990).

Physical Properties Analysis

- The physical properties, such as solubility and thermal stability, of fluorobenzonitrile derivatives have been extensively studied (Kimura et al., 2001).

- The liquid-crystal transition temperatures of ester derivatives of fluorohydroxybenzonitriles indicate the influence of fluorine substitution on thermal properties (Kelly & Schad, 1984).

Chemical Properties Analysis

- The fluorine atoms in difluorobenzonitriles are susceptible to nucleophilic displacement, and their reactions with various nucleophiles have been explored (Birchall et al., 1971).

- Difluorobenzonitriles also exhibit reactivity towards hexafluoropropene, leading to the formation of various fluorinated derivatives (Drayton et al., 1975).

Applications De Recherche Scientifique

Radiopharmaceuticals Synthesis

4,5-Difluoro-2-hydroxybenzonitrile derivatives are utilized in the field of radiopharmaceuticals. For instance, radiofluorinated 4-fluorobenzonitrile oxide and N-hydroxy-4-fluorobenzimidoyl chloride rapidly react with different alkenes and alkynes under mild conditions. This reactivity is harnessed in the preparation of low-molecular-weight radiopharmaceuticals. In a strain-promoted variant, it can enable easy labeling of sensitive biopolymers, thus highlighting its significance in medical imaging and diagnosis (Zlatopolskiy et al., 2012).

Structural Studies

The structures of 4-hydroxybenzonitrile derivatives, specifically p-cyanophenol and its anion, have been studied extensively. Vibrational spectroscopy and ab initio HF and MP2 calculations reveal that conversion into the oxyanion leads to significant spectral changes, including a decrease in the frequency of the cyano stretching band and a strong increase in its integrated intensity. These structural studies are crucial for understanding the electronic properties and reactive behavior of these compounds, aiding in the design of more complex molecules (Binev, 2001).

Polymer Synthesis

4,5-Difluoro-2-hydroxybenzonitrile is used in the synthesis of multicyclic poly(benzonitrile ether)s. For example, silylated 1,1,1-tris(4-hydroxyphenyl)ethane (THPE) is polycondensed with isomeric difluorobenzonitriles under conditions that allow complete conversions of the C−F groups. This process yields completely soluble polyethers, with cyclic polyethers being the main products. The synthesis of these polymers is significant in material science, offering potential applications in various fields due to their unique properties (Kricheldorf et al., 2005).

Safety and Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

4,5-difluoro-2-hydroxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F2NO/c8-5-1-4(3-10)7(11)2-6(5)9/h1-2,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROLMZTIHUMKEAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50631005 | |

| Record name | 4,5-Difluoro-2-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50631005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Difluoro-2-hydroxybenzonitrile | |

CAS RN |

186590-36-3 | |

| Record name | 4,5-Difluoro-2-hydroxybenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=186590-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Difluoro-2-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50631005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 186590-36-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Furylmethyl)sulfonyl]acetonitrile](/img/structure/B69919.png)

![1-Azabicyclo[3.2.1]octan-6-one](/img/structure/B69930.png)

![7-Acetylfuro[2,3-c]pyridine](/img/structure/B69943.png)